(S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-2-methylpropanoic acid
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Overview
Description
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid typically involves multiple steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve automated systems to ensure precision and consistency. The use of high-purity reagents and controlled environments is crucial to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
What sets 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-13(19(25)24-22(2,3)20(26)27)23-21(28)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t13-/m0/s1 |
InChI Key |
UITSIHGGNQOGLO-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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